3-Cyclopropyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine
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Overview
Description
3-Cyclopropyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound that features a cyclopropyl group, a pyridazine ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the cyclopropyl and piperidine groups. Common synthetic routes may involve:
Cyclization reactions: to form the pyridazine ring.
Substitution reactions: to introduce the cyclopropyl group.
Coupling reactions: to attach the piperidine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
- 3-Cyclopropyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
Uniqueness
The uniqueness of 3-Cyclopropyl-6-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13-17(14(2)25-22-13)11-23-9-7-15(8-10-23)12-24-19-6-5-18(20-21-19)16-3-4-16/h5-6,15-16H,3-4,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMFDWVOWCYIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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